molecular formula C13H19FN2O2 B12999463 tert-Butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate

tert-Butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate

Cat. No.: B12999463
M. Wt: 254.30 g/mol
InChI Key: LKSWRYYYNFEAJO-UHFFFAOYSA-N
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Description

tert-Butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate: is a chemical compound with the molecular formula C13H19FN2O2 . It is often used in organic synthesis and research due to its unique structural properties and reactivity. The compound is characterized by the presence of a tert-butyl group, an amino group, and a fluorophenyl group, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. One common method includes the reaction of 5-amino-2-fluorophenyl ethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, tert-Butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate is unique due to the presence of both an amino group and a fluorophenyl group. This combination enhances its reactivity and makes it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C13H19FN2O2

Molecular Weight

254.30 g/mol

IUPAC Name

tert-butyl N-[1-(5-amino-2-fluorophenyl)ethyl]carbamate

InChI

InChI=1S/C13H19FN2O2/c1-8(16-12(17)18-13(2,3)4)10-7-9(15)5-6-11(10)14/h5-8H,15H2,1-4H3,(H,16,17)

InChI Key

LKSWRYYYNFEAJO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)N)F)NC(=O)OC(C)(C)C

Origin of Product

United States

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